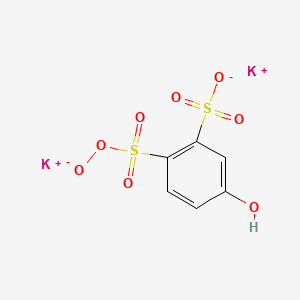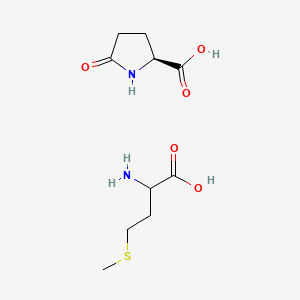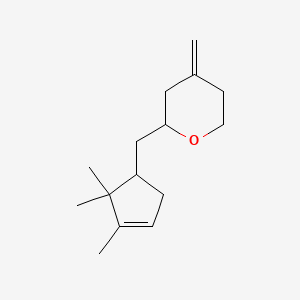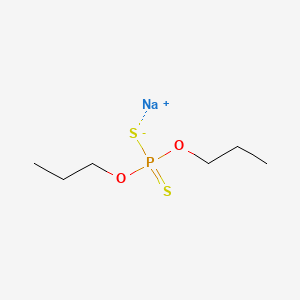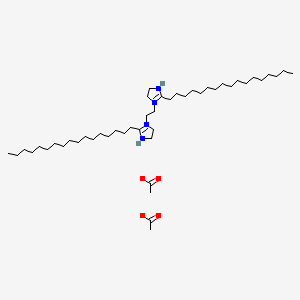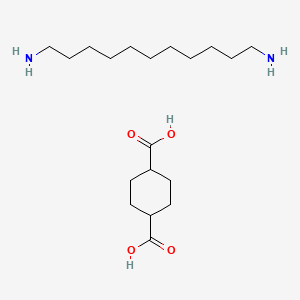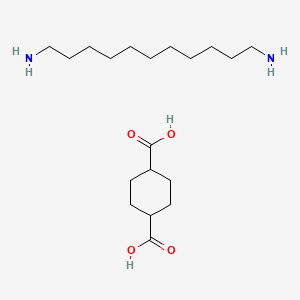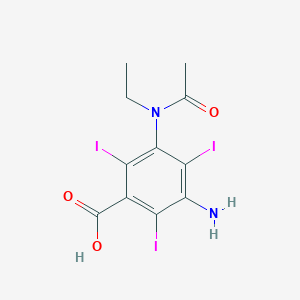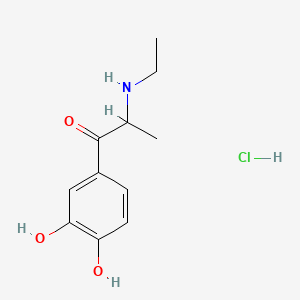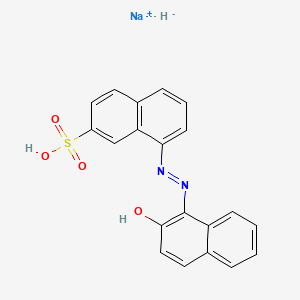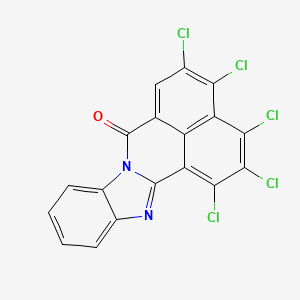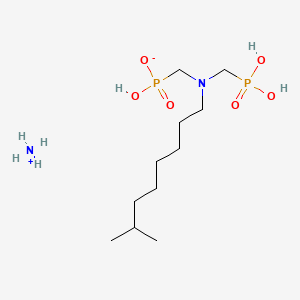
4-((Triethoxysilyl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Triethoxysilyl)methyl)morpholine is an organosilicon compound characterized by the presence of a morpholine ring attached to a triethoxysilyl group. This compound is known for its versatility and is widely used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials .
準備方法
The synthesis of 4-((Triethoxysilyl)methyl)morpholine typically involves a two-step process:
Reaction of Methyl 2-bromoethyl Ethoxysilane with Morpholine: In the presence of a base, methyl 2-bromoethyl ethoxysilane reacts with morpholine to form 4-(ethoxysilyl)methyl)morpholine.
Reaction with Triethoxysilane: The intermediate product is then reacted with triethoxysilane to yield this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-((Triethoxysilyl)methyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are siloxane networks and substituted morpholine derivatives.
科学的研究の応用
4-((Triethoxysilyl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials, enhancing the mechanical properties of composites.
Biology: The compound is used in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: It is explored for drug delivery systems and as a potential therapeutic agent due to its ability to modify surfaces and improve drug stability.
Industry: The compound is used in coatings, adhesives, sealants, and inks to improve durability, adhesion, and resistance to environmental factors
作用機序
The mechanism of action of 4-((Triethoxysilyl)methyl)morpholine involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. This enhances the adhesion and mechanical properties of the materials. The morpholine ring can also interact with various molecular targets, potentially influencing biological pathways .
類似化合物との比較
4-((Triethoxysilyl)methyl)morpholine is unique due to its combination of a morpholine ring and a triethoxysilyl group. Similar compounds include:
4-(Trimethylsilyl)morpholine: Lacks the triethoxysilyl group, making it less effective as a coupling agent.
4-(Ethoxysilyl)methyl)morpholine: An intermediate in the synthesis of this compound, with similar but less effective properties.
Morpholine: A simpler structure without the silane functionality, used primarily as a solvent and corrosion inhibitor
特性
CAS番号 |
21743-27-1 |
|---|---|
分子式 |
C11H25NO4Si |
分子量 |
263.41 g/mol |
IUPAC名 |
triethoxy(morpholin-4-ylmethyl)silane |
InChI |
InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)11-12-7-9-13-10-8-12/h4-11H2,1-3H3 |
InChIキー |
UOCZMUZYGLTGHO-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CN1CCOCC1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


